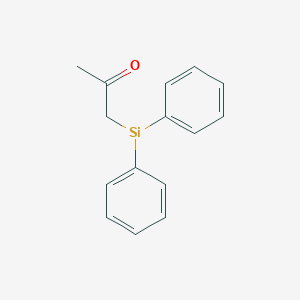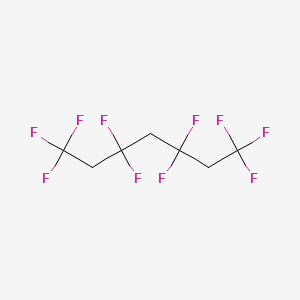
1,1,1,3,3,5,5,7,7,7-Decafluoroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,5,5,7,7,7-Decafluoroheptane is a fluorinated hydrocarbon with the molecular formula C7H6F10. This compound is characterized by the presence of ten fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated hydrocarbons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane typically involves the fluorination of heptane derivatives. One common method is the direct fluorination of heptane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas .
Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF). In this method, heptane is subjected to an electrochemical cell containing hydrogen fluoride. The process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired fluorinated compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine may produce a fluorinated amine derivative, while reaction with an alcohol may yield a fluorinated ether .
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,5,5,7,7,7-Decafluoroheptane has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a solvent for various reactions due to its unique properties, such as high chemical stability and low reactivity .
Biology: In biological research, it is used in studies involving fluorinated compounds and their interactions with biological systems. Its unique properties make it a valuable tool for investigating the effects of fluorination on biological activity .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with biological membranes and its stability make it a promising candidate for delivering therapeutic agents .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high chemical resistance and stability .
Wirkmechanismus
The mechanism by which 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane exerts its effects is primarily through its interaction with other molecules. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various molecular targets. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and activity .
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,2,2,3,4,5,5,5-Decafluoropentane
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
Uniqueness: 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a higher degree of fluorination, resulting in enhanced stability and reactivity .
Eigenschaften
CAS-Nummer |
162102-06-9 |
|---|---|
Molekularformel |
C7H6F10 |
Molekulargewicht |
280.11 g/mol |
IUPAC-Name |
1,1,1,3,3,5,5,7,7,7-decafluoroheptane |
InChI |
InChI=1S/C7H6F10/c8-4(9,2-6(12,13)14)1-5(10,11)3-7(15,16)17/h1-3H2 |
InChI-Schlüssel |
ABMDMHYENCMAHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CC(F)(F)F)(F)F)C(CC(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



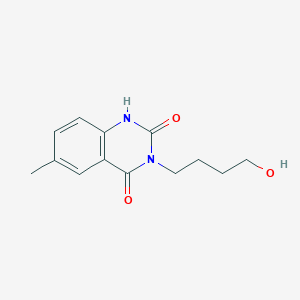
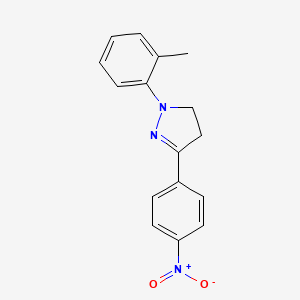
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)
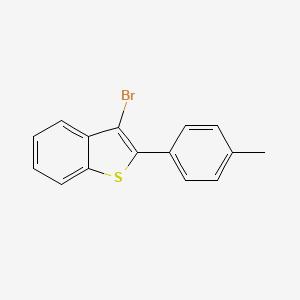

![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
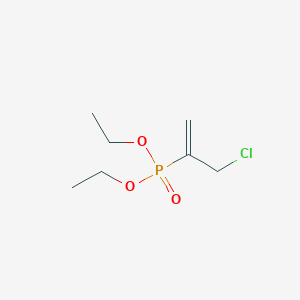
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
